Ethyl propoxy aluminium chloride
Description
Properties
CAS No. |
13014-29-4 |
|---|---|
Molecular Formula |
C5H14AlClO+2 |
Molecular Weight |
152.60 g/mol |
IUPAC Name |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
InChI Key |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
Canonical SMILES |
CC.CCCO.[Al+3].[Cl-] |
Origin of Product |
United States |
Advanced Structural Characterization and Bonding Elucidation of Ethyl Propoxy Aluminium Chloride
Spectroscopic Probes for Molecular Structure and Coordination Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organoaluminium compounds.
27Al NMR: As a quadrupolar nucleus with 100% natural abundance, 27Al NMR is highly sensitive to the coordination number and symmetry of the aluminium environment. huji.ac.il The chemical shift (δ) is a key indicator of the coordination number, with distinct ranges for three-coordinate (δ ≈ 210–280 ppm), four-coordinate (δ ≈ 100–180 ppm), and five-coordinate (δ ≈ 100–125 ppm) aluminium atoms. researchgate.net For instance, in related organoaluminium compounds, tetrahedral [AlO4] and octahedral [AlO6] species exhibit characteristic chemical shifts. nih.gov The line width of the 27Al NMR signal provides information about the symmetry of the aluminium center; broader lines are indicative of a more asymmetric environment due to second-order quadrupolar effects. huji.ac.ilresearchgate.net Studies on related aluminium chloride solutions have successfully used 27Al NMR to characterize species like AlCl4- and Al2Cl7-. researchgate.netacs.org
1H and 13C NMR: These NMR techniques are essential for characterizing the organic moieties (ethyl and propoxy groups) attached to the aluminium atom. researchgate.net 1H NMR provides information on the number of different proton environments and their connectivity through chemical shifts and spin-spin coupling patterns. Similarly, 13C NMR helps in identifying the carbon framework of the ligands. researchgate.net In studies of related aluminium complexes, 1H NMR has been used to distinguish between free and coordinated solvent molecules. researchgate.net
31P NMR: While not directly probing the ethyl propoxy aluminium chloride molecule itself, 31P NMR can be employed in studies involving phosphorus-containing ligands or reagents to understand their interaction with the aluminium center.
Interactive Data Table: Representative 27Al NMR Chemical Shift Ranges for Different Aluminium Coordination Environments
| Coordination Number | Environment | Chemical Shift Range (ppm) | Reference |
| 3 | R3Al | 210 – 280 | researchgate.net |
| 4 | (RnAlX3-n)m | 125 – 180 | researchgate.net |
| 4 | [AlO4] | ~45-80 | researchgate.net |
| 5 | Organoaluminium compounds | 100 – 125 | researchgate.net |
| 6 | [Al(DMSO)6]3+ | ~3.18 | researchgate.net |
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the bonding and structural units within a molecule. These techniques are particularly useful for identifying specific vibrational modes associated with Al-Cl, Al-O, and Al-C bonds.
In studies of related aluminium chloride solutions in ethereal solvents, Raman and IR spectroscopy have been instrumental in identifying cationic species. For example, the [AlCl2]+ cation, previously identified by 27Al NMR, has been characterized by its vibrational signatures. mdpi.comnih.gov In tetrahydrofuran (B95107) (THF), a Raman band at approximately 271 cm-1 and an IR band around 405 cm-1 are associated with the presence of [AlCl2(THF)4]+. mdpi.comnih.gov In tetraglyme (B29129) (G4), new bands around 400 and 420 cm-1 in both Raman and IR spectra are indicative of the cis-[AlCl2(G4)]+ isomer. mdpi.comnih.gov
The vibrational modes of the tetrachloroaluminate anion ([AlCl4]-), a common species in chloroaluminate systems, are well-characterized, with a prominent band observed around 491 cm-1 in both Raman and IR spectra. mdpi.com The Al-O stretching vibration in ether-aluminium halide complexes typically appears in the IR spectrum around 522-524 cm-1. mdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies for Aluminium Species in Ethereal Solutions
| Species | Vibrational Mode | Wavenumber (cm-1) | Spectroscopy | Reference |
| [AlCl4]- | Symmetric Stretch | 349 | Raman | mdpi.com |
| [AlCl4]- | Asymmetric Stretch | 491 | IR | mdpi.com |
| [AlCl2(THF)4]+ | - | ~271 (Raman), ~405 (IR) | Raman, IR | mdpi.comnih.gov |
| cis-[AlCl2(G4)]+ | - | ~400, ~420 | Raman, IR | mdpi.comnih.gov |
| Al-O in THF complex | Stretch | 522 | IR | mdpi.com |
| Al-O in G4 complex | Stretch | 524 | IR | mdpi.com |
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. This technique is crucial for verifying the elemental makeup of newly synthesized batches of this compound.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. uvic.ca For highly reactive organoaluminium compounds, specialized sample handling and soft ionization techniques like electrospray ionization (ESI) are often necessary to prevent decomposition. uvic.cauvic.caupce.cz Mass spectra of organoaluminium compounds can reveal the presence of dimeric or trimeric species, particularly at lower source temperatures. rsc.org The fragmentation patterns often involve the loss of ligand groups, with the positive charge typically retained by the metal-containing fragment due to the electropositive nature of aluminium. uvic.ca
X-ray Crystallography of Related Organoaluminium Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov
While a crystal structure for this compound itself may not be readily available, the X-ray crystallographic structures of related organoaluminium complexes provide invaluable insights into its likely structural motifs. researchgate.netmdpi.com For example, the structures of various Pheox- and Phebox-aluminium complexes have been determined, revealing details of the coordination geometry around the aluminium center. researchgate.net Similarly, the crystal structure of an iron complex containing a cyclohexadienyl ligand was elucidated, showcasing the power of this technique for organometallic compounds. mdpi.com These studies help in understanding fundamental principles like bond types and lengths in similar chemical environments. wikipedia.org
Theoretical Investigations into Bonding and Electronic Structure
Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the bonding, electronic structure, and reactivity of molecules.
Organoaluminium compounds, including this compound, are known to form aggregates, most commonly dimers, through bridging ligands. nih.gov Computational studies, often employing density functional theory (DFT), can be used to investigate the thermodynamics and kinetics of these aggregation and dimerization processes. mdpi.com
These theoretical models can calculate the dimerization energies, helping to understand the stability of the dimeric species. For instance, computational studies on mercury(II) dithiocarbamato complexes have shown that even weak intermolecular interactions can lead to significant dimerization energies. mdpi.com Similar computational approaches applied to this compound can elucidate the nature of the bridging bonds (e.g., through chloride or propoxy groups) and the preferred geometry of the resulting dimer. These studies can also predict vibrational frequencies which can then be compared with experimental Raman and IR data to support the identification of specific structures in solution. mdpi.com
Molecular Orbital Theory and Electron Density Analysis
The electronic structure and bonding in this compound can be comprehensively understood through the application of molecular orbital (MO) theory and analysis of its electron density distribution. These computational chemistry approaches provide deep insights into the nature of the covalent and ionic contributions to the bonds within the molecule, the distribution of electronic charge, and the reactivity of the compound.
Molecular Orbital (MO) Theory Perspective
Molecular orbital theory describes the formation of chemical bonds in terms of the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. In this compound, the key interactions involve the valence orbitals of aluminum, chlorine, oxygen, and carbon.
The aluminum center, being electron-deficient, acts as a Lewis acid. Its empty p-orbitals are available for interaction with the filled orbitals of the chloride, ethoxy, and ethyl groups. The bonding can be qualitatively described by the formation of sigma (σ) bonds resulting from the overlap of aluminum's sp³ hybrid orbitals (in a tetrahedral geometry) with the corresponding orbitals of the chlorine atom, the oxygen of the propoxy group, and the carbon of the ethyl group.
A qualitative molecular orbital diagram would show the formation of bonding and antibonding molecular orbitals from the atomic orbitals of the constituent atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. In organoaluminum compounds, the HOMO is typically associated with the Al-C or Al-O bonds, while the LUMO is often localized on the aluminum atom, reflecting its Lewis acidic character.
Computational studies on related organoaluminum compounds, such as ethylaluminum dichloride, provide insights that can be extended to this compound. acs.org These studies indicate that the relative energies of the molecular orbitals associated with the Al-C, Al-O, and Al-Cl bonds dictate their relative strengths and reactivity. For instance, the cleavage of the Al-C bond is often thermodynamically favored over the Al-Cl bond in reactions with protic reagents. acs.org
Electron Density Analysis
Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the charge distribution and the nature of chemical bonds. This analysis allows for the quantification of the ionic and covalent character of the bonds within this compound.
The electron density distribution, ρ(r), is a fundamental property that reveals how atoms are held together. researchgate.net The analysis of the Laplacian of the electron density, ∇²ρ(r), can further distinguish between different types of chemical interactions. A negative value of the Laplacian (∇²ρ(r) < 0) at a bond critical point indicates a shared interaction, characteristic of a covalent bond, where electron density is concentrated between the nuclei. Conversely, a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, typical of ionic bonds, where electron density is depleted in the internuclear region. chimia.ch
In this compound, the Al-Cl bond is expected to exhibit significant ionic character due to the large electronegativity difference between aluminum and chlorine. The Al-O bond with the propoxy group will also have substantial ionic character, though likely less than the Al-Cl bond. The Al-C bond with the ethyl group will display the most covalent character among the bonds to the aluminum center.
The distribution of atomic charges, often calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides further quantitative insight. The aluminum atom will carry a significant positive charge, while the chlorine and oxygen atoms will be negatively charged, and the carbon atoms will have smaller, varying charges.
The table below presents typical calculated values for bond characteristics in related organoaluminum compounds, which serve as a reasonable approximation for what would be expected for this compound.
| Bond | Typical Bond Length (Å) | Typical Mulliken Charge on Al | Typical Mulliken Charge on Ligand Atom (Cl, O, C) | Expected Bond Character |
| Al-Cl | 2.10 - 2.20 | +1.5 to +2.0 | -0.6 to -0.8 | Highly Polar Covalent / Ionic |
| Al-O (alkoxy) | 1.70 - 1.80 | +1.5 to +2.0 | -0.8 to -1.0 | Highly Polar Covalent / Ionic |
| Al-C (ethyl) | 1.95 - 2.05 | +1.5 to +2.0 | -0.4 to -0.6 | Polar Covalent |
Note: The data in this table are representative values derived from computational studies of similar organoaluminum compounds and are intended for illustrative purposes.
The electron density distribution also helps to explain the tendency of organoaluminum compounds to form dimers or higher oligomers. wikipedia.org In the case of this compound, dimerization can occur through the formation of bridging bonds involving the chlorine or propoxy groups, where the lone pair electrons of these atoms on one monomer coordinate to the electron-deficient aluminum center of another monomer. This is a common feature in organoaluminum chemistry. wikipedia.org
Reaction Mechanisms and Reactivity Profiles of Ethyl Propoxy Aluminium Chloride
Lewis Acidity and Electrophilic Activation Mechanisms
Ethyl propoxy aluminium chloride is a member of the organoaluminum compound family, which are well-regarded for their potent Lewis acidity. This characteristic is central to their utility in organic synthesis, primarily stemming from the electron-deficient nature of the aluminum center. The aluminum atom in this compound possesses only six valence electrons, rendering it a strong electron-pair acceptor and, by definition, a Lewis acid. quora.comquora.com This electron deficiency drives its reactivity and its ability to activate other molecules.
Anhydrous aluminum chloride, a related compound, is a powerful Lewis acid capable of forming adducts with even weak Lewis bases. wikipedia.org The Lewis acidity of aluminum compounds is a key factor in their catalytic activity. For instance, in reactions like the Friedel-Crafts alkylation, the Lewis acid activates the alkyl halide electrophile. masterorganicchemistry.com
Coordination Chemistry with Ethereal Solvents and Other Lewis Bases
The strong Lewis acidic character of this compound dictates its interaction with Lewis bases, such as ethereal solvents. When dissolved in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the lone pair of electrons on the oxygen atom of the ether coordinates to the electron-deficient aluminum center. This interaction forms a Lewis acid-base adduct.
This coordination is a fundamental aspect of the chemistry of organoaluminum compounds. For example, aluminum chloride reacts with calcium and magnesium hydrides in tetrahydrofuran to form tetrahydroaluminates. wikipedia.org The formation of these complexes can influence the reactivity and solubility of the aluminum compound. The stability of these adducts is dependent on the nature of the Lewis base and the specific organoaluminum compound.
The coordination of a Lewis base to the aluminum center can modulate its reactivity. While the formation of a stable complex can sometimes decrease the catalytic activity by occupying the coordination site on the aluminum, it can also play a crucial role in the reaction mechanism by influencing the stereochemical outcome or by preventing unwanted side reactions.
Generation and Reactivity of Cationic Aluminium Species (e.g., [AlCl2]+) in Solution
In the presence of a halide abstractor or in a sufficiently polar solvent, organoaluminum halides like this compound can generate cationic aluminum species. The abstraction of a chloride ion from the aluminum center would lead to the formation of a cationic species, for example, [Et(PrO)Al]+. The formation of such species significantly enhances the electrophilicity of the aluminum center, making it a more potent activator for electrophilic reactions.
The generation of cationic species is a key step in many Lewis acid-catalyzed reactions. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst activates the alkyl or acyl halide, leading to the formation of a carbocation or a highly polarized complex that acts as the active electrophile. masterorganicchemistry.comiitk.ac.in The tetrachloroaluminate ion, [AlCl4]-, is often formed in these reactions as the counter-ion to the generated carbocation. wikipedia.org
Catalytic Pathways in Carbon-Carbon Bond Formation
The Lewis acidic nature of this compound makes it a potential catalyst for a variety of carbon-carbon bond-forming reactions. By activating electrophiles, it facilitates their attack by nucleophiles, a fundamental principle in many organic transformations.
Mechanistic Aspects of Friedel-Crafts Alkylation and Acylation Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. nih.gov These reactions, which include alkylation and acylation, typically require a strong Lewis acid catalyst. iitk.ac.inwikipedia.org
In Friedel-Crafts alkylation , the Lewis acid, such as aluminum chloride, activates an alkyl halide by coordinating to the halogen. masterorganicchemistry.com This coordination weakens the carbon-halogen bond and facilitates the formation of a carbocation or a highly polarized complex. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a new carbon-carbon bond. masterorganicchemistry.com A subsequent deprotonation of the aromatic ring regenerates the aromatic system and releases the catalyst. wikipedia.org
Friedel-Crafts acylation proceeds through a similar mechanism, but with an acyl halide or anhydride (B1165640) as the acylating agent. iitk.ac.in The Lewis acid activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile that is then attacked by the aromatic ring. masterorganicchemistry.com Unlike alkylation, acylation reactions are generally not prone to carbocation rearrangements. However, the ketone product formed is a moderate Lewis base and can form a complex with the aluminum chloride catalyst, often requiring more than a stoichiometric amount of the catalyst. wikipedia.org
The catalytic cycle for a Friedel-Crafts reaction involving an aluminum-based catalyst can be summarized as follows:
| Step | Description |
| 1. Activation | The Lewis acid catalyst coordinates with the alkyl or acyl halide, increasing its electrophilicity. |
| 2. Electrophilic Attack | The electron-rich aromatic ring attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). |
| 3. Deprotonation | A base, often the [AlCl4]- species, removes a proton from the sigma complex, restoring the aromaticity of the ring. |
| 4. Catalyst Regeneration | The Lewis acid catalyst is regenerated and can participate in another catalytic cycle (more applicable to alkylation). |
Ene Reactions Catalysis by Aluminium-Based Species
The ene reaction is a pericyclic reaction that involves the formation of a new sigma bond between an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org These reactions often require high temperatures to proceed. However, the use of Lewis acid catalysts, including aluminum-based species, can significantly accelerate the reaction rate and allow it to proceed at lower temperatures. wikipedia.org
Lewis acids like diethylaluminium chloride are known to catalyze ene reactions. wikipedia.org The catalyst coordinates to the enophile, particularly those containing a carbonyl group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the enophile, making it more susceptible to nucleophilic attack by the ene.
For carbonyl enophiles, the Lewis acid activates the carbonyl group, enhancing its electrophilicity. The reaction can proceed through a concerted or a stepwise mechanism, often involving a chair-like transition state which can provide a high degree of stereocontrol.
Hydrocarbon Coupling and Rearrangement Processes Induced by Aluminium Chlorides
Aluminum chlorides are known to induce a variety of hydrocarbon coupling and rearrangement reactions. Their strong Lewis acidity allows them to abstract hydride or alkyl groups from alkanes, generating carbocation intermediates. These carbocations can then undergo a range of transformations, including:
Isomerization: Carbocations can rearrange to more stable isomers through hydride or alkyl shifts. This is a common feature in Friedel-Crafts alkylations where rearrangements of the alkyl group are often observed. masterorganicchemistry.com
Coupling/Polymerization: Carbocations can react with alkenes or other hydrocarbons to form larger molecules. In the presence of alkenes, this can lead to polymerization.
Cracking: Under harsh conditions, larger hydrocarbons can be broken down into smaller, more valuable fragments through carbocationic intermediates.
These processes are fundamental in petroleum refining and petrochemical production, where aluminum-based catalysts are used to upgrade hydrocarbon feedstocks.
Ether Cleavage and Dealkylation Reactions Catalyzed by Aluminium Chlorides
Aluminium chlorides are potent Lewis acids frequently employed to catalyze the cleavage of ether linkages, a crucial reaction in synthetic organic chemistry for the removal of protecting groups and the synthesis of phenols and alcohols. researchgate.netunizin.org While specific studies on this compound are not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established mechanisms of related aluminium chloride reagents.
The general mechanism for ether cleavage by aluminium chloride involves the coordination of the Lewis acidic aluminium center to the ether oxygen. This coordination weakens the carbon-oxygen bond, making the ether more susceptible to nucleophilic attack. In the case of this compound, the aluminium atom acts as the Lewis acid. The reaction proceeds via a nucleophilic substitution pathway, which can be either S\textsubscript{N}1 or S\textsubscript{N}2, depending on the structure of the ether's alkyl groups. unizin.orglibretexts.orgyoutube.com
For ethers with primary or secondary alkyl groups, the reaction typically follows an S\textsubscript{N}2 mechanism. unizin.orgmasterorganicchemistry.com The chloride ion, either from the aluminium reagent itself or from an additive like sodium iodide, attacks the less sterically hindered alkyl group, leading to the formation of an alkyl halide and an aluminium alkoxide intermediate. researchgate.netunizin.org This intermediate is then hydrolyzed during workup to yield the corresponding alcohol or phenol.
In contrast, for ethers containing tertiary, benzylic, or allylic groups, the cleavage is more likely to proceed through an S\textsubscript{N}1 mechanism due to the stability of the resulting carbocation intermediate. unizin.orglibretexts.orgyoutube.com The protonated ether cleaves to form a stable carbocation and an alcohol. The carbocation is then captured by a halide ion.
The combination of aluminium chloride with a soft nucleophile like sodium iodide (NaI) is a particularly effective system for ether dealkylation. researchgate.netrsc.org This combination generates aluminium triiodide in situ, which is a stronger Lewis acid and provides a potent nucleophile (I⁻) for the cleavage reaction. researchgate.net
| Reagent System | Substrate Type | Mechanism | Products | Reference(s) |
| AlCl₃/NaI | Aryl Methyl Ethers | S\textsubscript{N}2 | Phenol, Methyl Iodide | researchgate.net |
| HBr / HI (strong acids) | Primary/Secondary Alkyl Ethers | S\textsubscript{N}2 | Alcohol, Alkyl Halide | unizin.orglibretexts.org |
| HBr / HI (strong acids) | Tertiary/Benzylic/Allylic Ethers | S\textsubscript{N}1 | Alcohol, Alkyl Halide | unizin.orglibretexts.org |
| AlCl₃/N,N-dimethylaniline | Aromatic Alkyl Ethers | Lewis Acid Catalysis | Phenol, Alkyl Chloride | google.com |
Hydrogenolysis Reactions Facilitated by Aluminium Hydride/Chloride Systems
Aluminium hydride reagents are powerful reducing agents used for the hydrogenolysis of various functional groups. The reactivity of these systems can be modulated by the presence of halide ligands on the aluminium center. While direct data on this compound is scarce, the behavior of mixed aluminium hydride/chloride systems provides insight into its potential reactivity.
Systems combining sodium borohydride (B1222165) (NaBH₄) with aluminium chloride (AlCl₃) are known to be effective for the reduction of esters to alcohols. google.com In these reactions, a more reactive aluminium hydride species is believed to form in situ. The aluminium chloride acts as a Lewis acid, activating the borohydride and potentially forming various aluminium hydride chloride species. These species are more potent reducing agents than sodium borohydride alone. The reaction of AlCl₃ with NaBH₄ can lead to the formation of species like chloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), which can then participate in the reduction.
The general steps for the hydrogenolysis of an ester using a NaBH₄/AlCl₃ system are:
Activation: The Lewis acidic AlCl₃ interacts with the carbonyl oxygen of the ester, making it more electrophilic.
Hydride Transfer: A hydride ion is delivered from the activated borohydride or the in situ formed aluminium hydride species to the carbonyl carbon.
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide.
Further Reduction: The resulting aldehyde is rapidly reduced to the corresponding primary alcohol.
The presence of both an alkoxide (propoxy) and a chloride on the aluminium in this compound suggests it could act as a moderator in such reductions, potentially influencing the selectivity and reactivity of the hydride source. The use of AlCl₃ has been shown to accelerate hydrogen generation from sodium borohydride solutions. researchgate.net The catalytic activity is influenced by the nature of the metal salt used, with AlCl₃ showing significant reactivity. researchgate.netresearchgate.net
| Catalyst/Promoter | Substrate | Key Observation | Reference(s) |
| AlCl₃ | NaBH₄ Solution | Accelerates hydrogen generation. | researchgate.net |
| LiBH₄ / AlCl₃ | Ethyl p-chlorobenzoate | Vigorous reaction, high yield of p-chlorobenzyl alcohol. | google.com |
| CoCl₂ | NaBH₄ Solution | Efficient catalyst for hydrogen generation. | researchgate.net |
| Polymer-supported PtNPs | NaBH₄ Solution | Competing hydrogen evolution observed during quinoline (B57606) reduction. | reading.ac.uk |
Interfacial and Solution-Phase Reactivity with Inorganic Surfaces (e.g., Silica)
The reactivity of organoaluminium compounds with inorganic surfaces like silica (B1680970) is of great importance in the development of supported catalysts. The interaction of this compound with silica (SiO₂) is expected to be governed by the reaction of the aluminium species with surface hydroxyl groups (silanols, Si-OH).
Studies on the reaction of ethylaluminium chlorides (AlEtₓCl₃₋ₓ) with silica surfaces have shown that the aluminium compounds react preferentially through the loss of an alkane (ethane in the case of ethyl precursors) rather than hydrogen chloride. nih.gov This suggests a thermodynamically controlled reaction where the ethyl group on the aluminium reacts with a surface silanol (B1196071) group to form a stable Si-O-Al linkage and release ethane.
The reaction can be represented as: ≡Si-OH + (C₂H₅)(C₃H₇O)AlCl → ≡Si-O-Al(Cl)(OC₃H₇) + C₂H₆
This process effectively grafts the aluminium species onto the silica surface. The resulting surface will have new Lewis acid sites associated with the aluminium centers, which can be utilized in catalysis. The nature and reactivity of these sites will be influenced by the remaining propoxy and chloro ligands on the aluminium atom. The process of supporting aluminium chloride on an inert oxide carrier like silica can be achieved by reacting an activated support with an aluminium chloride solution or vapor, followed by treatment with an organoaluminium compound. google.com This method allows for the creation of highly active catalysts for reactions such as olefin polymerization. scirp.org
The reactivity of different aluminium and boron compounds with silica surfaces has been compared, highlighting the preferential reaction pathways. nih.gov
| Reagent | Surface | Preferential Reaction | Product | Reference(s) |
| AlEtₓCl₃₋ₓ | Silica (Si-OH) | Loss of alkane | ≡Si-O-AlEtₓ₋₁Cl₃₋ₓ + Ethane | nih.gov |
| AlCl₃ | Silica (Si-OH) | Grafting of AlCl₂ | ≡Si-O-AlCl₂ + HCl | scirp.org |
| TiCl₄ | Silica (Si-OH) | Grafting of TiCl₃ | ≡Si-O-TiCl₃ + HCl | nih.gov |
Corrosion Mechanisms Involving Aluminium Alkoxide Formation in Organic Solvents
The corrosion of aluminium and its alloys in organic solvents, particularly in the presence of chlorides and alcohols, is a significant issue. This process can lead to the in-situ formation of aluminium alkoxides, which are key intermediates in the corrosion mechanism.
Aluminium is typically protected by a thin, passive layer of aluminium oxide (Al₂O₃). totalmateria.comnanobioletters.com However, in the presence of aggressive ions like chloride, this passive layer can be locally broken down, initiating pitting corrosion. totalmateria.comtotalmateria.comdtic.mil In organic solvents containing alcohols, a specific type of corrosion known as alcoholate corrosion can occur. diva-portal.org This is particularly relevant in anhydrous or low-water conditions.
The mechanism is thought to involve the following steps:
Breakdown of Passivity: Chloride ions attack the protective oxide layer, creating vulnerable sites on the aluminium surface. totalmateria.comnmma.org
Reaction with Alcohol: The exposed aluminium metal reacts directly with the alcohol (e.g., propanol) to form an aluminium alkoxide, in this case, aluminium propoxide, and hydrogen gas. researchgate.net 2 Al + 6 C₃H₇OH → 2 Al(OC₃H₇)₃ + 3 H₂
Formation of Alkoxide Chlorides: In a chlorinated solvent or in the presence of a chloride source, mixed aluminium alkoxide chlorides, such as this compound, can be formed. The presence of chlorinated hydrocarbons and alcohols together can lead to vigorous attacks on aluminium alloys. nasa.gov
Pitting and Propagation: The formation of soluble aluminium complexes, including alkoxides and chlorides, prevents the repassivation of the surface, leading to the propagation of pits and accelerated corrosion. dtic.milresearchgate.net
The presence of water plays a critical role; a certain amount of water can inhibit alcoholate corrosion by promoting the formation of a stable passive hydroxide (B78521) layer. diva-portal.orgnmma.org However, in nearly anhydrous ethanol, severe pitting, which may be alcoholate corrosion, has been observed. diva-portal.org
| Environment | Corrosion Type | Key Factors | Result | Reference(s) |
| Ethanol Blends (low water) | Alcoholate Corrosion | Temperature, Water Content | Formation of aluminium alkoxides, severe corrosion | diva-portal.org |
| Chlorinated Hydrocarbon / Methanol | Pitting Corrosion | Anhydrous conditions, Cu in alloy | Vigorous attack on Al alloys | nasa.gov |
| Neutral Chloride Solutions | Pitting Corrosion | Chloride concentration | Breakdown of passive layer, pit formation | totalmateria.comresearchgate.net |
| Organic Solvents (e.g., PGME) | General Corrosion | Temperature | Formation of organic Al compounds, dissolution | researchgate.net |
Catalysis in Polymerization Chemistry with Ethyl Propoxy Aluminium Chloride
Role as a Co-catalyst in Ziegler-Natta Polymerization Systems
Ethyl propoxy aluminium chloride functions as a crucial component in Ziegler-Natta (ZN) catalyst systems, which are fundamental to the industrial production of polyolefins. libretexts.org ZN catalysts are typically composed of two parts: a transition metal compound (e.g., titanium chlorides) and an organoaluminum compound, known as a co-catalyst or activator. libretexts.orgpcbiochemres.com Organoaluminum compounds like alkyl aluminum and alkyl aluminum halides are among the most important activators, with the specific type and amount of the co-catalyst having a substantial impact on the polymerization activity, reaction speed, and the stereoselectivity of the resulting polymer. pcbiochemres.com
In the polymerization of olefins, the organoaluminum co-catalyst, such as this compound, activates the transition metal center. libretexts.org This activation creates the active sites necessary for the coordination and insertion of monomer units like ethylene (B1197577) and propylene (B89431). The choice of co-catalyst directly influences the efficiency and outcome of the polymerization process. For instance, in the production of polypropylene, diethyl aluminum chloride, a compound structurally related to this compound, has been shown to be more active and yield a higher percentage of the desirable isotactic polymer compared to triethyl aluminum. pcbiochemres.com This highlights the sensitivity of the catalyst system to the specific structure of the aluminum co-catalyst.
The use of alkylaluminum halides as co-catalysts is particularly important for producing various grades of polyethylene (B3416737), including linear low-density polyethylene (LLDPE), which requires good comonomer distribution. google.com The properties of the resulting polyethylene and polypropylene, such as molecular weight, molecular weight distribution, and density, are therefore significantly dependent on the nature of the co-catalyst used.
Table 1: Comparison of Co-catalyst Activity in Polypropylene Production This table illustrates the effect of different aluminum alkyl co-catalysts on the yield of isotactic polypropylene, demonstrating the importance of the co-catalyst structure.
| Co-catalyst | Typical Yield of Isotactic Polypropylene |
| Triethyl aluminum | 70% to 85% pcbiochemres.com |
| Diethyl aluminum chloride | 90% to 95% pcbiochemres.com |
Data is based on performance with TiCl4 catalysts.
A key advantage of Ziegler-Natta catalysts is their ability to control the stereochemistry of the polymer, leading to materials with specific tacticities (isotactic, syndiotactic, or atactic). libretexts.orgpcbiochemres.com This control is critical as it defines the physical and mechanical properties of the polymer. For example, isotactic polypropylene, where all methyl groups are on the same side of the polymer chain, is a highly crystalline and commercially valuable material.
This compound, as a co-catalyst, plays a vital role in determining this stereoregularity. The interaction between the co-catalyst, the titanium center, and internal/external electron donors (if present) dictates the spatial arrangement of the incoming monomer unit, thereby controlling the microstructure of the growing polymer chain. pcbiochemres.comresearchgate.net The high isotacticity achieved with co-catalysts like diethyl aluminum chloride underscores the ability of chlorine-containing organoaluminum compounds to promote the formation of stereoregular polymers. pcbiochemres.com The resulting microstructure imparts properties such as high resistance to many chemical solvents, bases, and acids. calpaclab.com
Initiation Mechanisms in Cationic Polymerization of Olefins
This compound can also act as an initiator or co-initiator in the cationic polymerization of olefins. This type of chain-growth polymerization involves a cationic active center and is suitable for monomers with electron-donating substituents. wikipedia.org Lewis acids, including various aluminum compounds like aluminum chloride (AlCl3) and diethylaluminum chloride (AlEt2Cl), are common initiators, but they typically require the presence of a proton source (a Brönsted acid), such as water or hydrogen halides, to function as a co-catalyst. researchgate.netmit.edu
The initiation step involves the formation of a complex between the Lewis acid and the co-catalyst, which then protonates the olefin monomer to generate a carbocation. This carbocation is the initial reactive species that propagates the polymerization. wikipedia.org
Quantum chemical studies have been employed to elucidate the initiation mechanism of olefin polymerization using aluminum-based catalysts. plastics-news.ru Research on systems like aluminum chloride and water indicates that a complex must form to generate a highly acidic proton, which is crucial for the successful initiation of the reaction. researchgate.netplastics-news.ru Theoretical calculations using methods like the ab initio RHF method help determine the activation energy and thermal effect of the initiation reaction. plastics-news.ru
These computational models show that the initiator (e.g., AlCl3) and co-catalyst (e.g., H2O) must combine to form an active catalyst moiety. researchgate.net This complex creates a low-energy pathway for both the initiation and subsequent propagation steps. researchgate.net While studies may not have focused specifically on this compound, the principles derived from related systems like AlCl3/H2O and AlEt2Cl/Brönsted acid are directly applicable, suggesting a similar mechanism of activation and proton transfer to initiate the polymerization of ethylene. researchgate.netd-nb.info
The kinetics of cationic polymerization are known to be extremely rapid and are influenced by several factors. mit.edu The reactivity of the propagating cationic chain is highly sensitive to the temperature, the polarity of the solvent, and the nature of the counterion associated with the active center. wikipedia.org
Chain transfer is a prevalent and critical event in cationic polymerization that significantly influences the molecular weight of the final polymer. wikipedia.orgmit.edu It is a process where the active center is transferred, terminating the growth of one polymer chain but simultaneously creating a new active site to start another. uc.edu This allows the kinetic chain to continue, producing multiple polymer molecules per initiator-coinitiator complex. uc.edu Chain transfer can occur in several ways:
Chain transfer to monomer: The propagating chain transfers a proton to a new monomer molecule. This is often a dominant mechanism. wikipedia.orgd-nb.info
Chain transfer to counterion (Spontaneous termination): The growing chain is terminated through rearrangement with the counterion, regenerating the initiator-coinitiator complex. mit.eduuc.edu
Chain transfer to solvent or impurity: If present, solvents or impurities can also participate in chain transfer reactions. mit.edu
The balance between the rate of propagation and the rates of these chain transfer reactions determines the polymer's molecular weight.
Table 2: Factors Affecting Cationic Polymerization This table summarizes key factors and their general influence on the kinetics and outcomes of cationic polymerization.
| Factor | Influence |
| Temperature | Lower temperatures generally decrease rates of chain transfer more than propagation, leading to higher molecular weights. wikipedia.org |
| Solvent Polarity | The ability of the solvent to stabilize the ionic species can affect the reactivity of the propagating chain and the ion pair structure. wikipedia.org |
| Counterion | A less nucleophilic counterion leads to a more stable carbocation, reducing termination and allowing for better control over the polymerization. mit.edu |
| Monomer Concentration | Affects the rate of polymerization and can influence the rate of chain transfer to the monomer. uc.edu |
Ring-Opening Polymerization (ROP) Catalysis
Aluminum-based compounds are effective catalysts for the ring-opening polymerization (ROP) of cyclic monomers like epoxides, lactones, and cyclic carbonates. google.comresearchgate.net This versatility allows for the synthesis of a wide range of polymers, including polyethers and polyesters, with controlled compositions and functionalities. researchgate.net
In ROP, a compound like this compound can initiate polymerization by coordinating to and activating the cyclic monomer, making it susceptible to nucleophilic attack. The polymerization can proceed through a controlled mechanism, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. google.comresearchgate.net Often, an external initiator, such as an alcohol, is used as a chain transfer agent. This not only helps control the molecular weight but also installs a specific functional group at the beginning of the polymer chain. google.com The propoxy group on this compound could potentially act as a built-in initiating group in a similar fashion to aluminum alkoxide catalysts.
Applications in the ROP of Cyclic Esters (Lactide, Caprolactone)
The ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). Aluminium-based catalysts, particularly aluminium alkoxides, are well-established initiators for these reactions. psu.ac.thrsc.org While direct studies on this compound are scarce, its catalytic potential can be inferred from the behavior of similar aluminium complexes.
The general mechanism for ROP initiated by metal alkoxides proceeds via a coordination-insertion mechanism. psu.ac.thresearchgate.net In the context of this compound, the propoxy group would likely act as the initiating species. The aluminium center, a Lewis acid, would coordinate to the carbonyl oxygen of the cyclic ester, thereby activating the monomer towards nucleophilic attack by the propoxy group. This process would lead to the opening of the ester ring and the formation of a growing polymer chain with an aluminium alkoxide at the active end.
Key Research Findings on Related Aluminium Catalysts:
Aluminium Alkoxide Initiators: Aluminium trialkoxides, such as aluminium isopropoxide and aluminium ethoxide, are effective initiators for the ROP of ε-caprolactone and lactide. psu.ac.thresearchgate.net The choice of the alkoxide group can influence the polymerization rate and the properties of the resulting polymer. For instance, aluminium sec-butoxide (B8327801) has been shown to be more efficient than aluminium isopropoxide in some cases due to better solubility. psu.ac.th
Living/Controlled Polymerization: Many aluminium-based systems, particularly those with well-defined ligand environments, can exhibit living or controlled polymerization characteristics. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). rsc.orgresearchgate.net For example, aluminium complexes with salen-type ligands have demonstrated living polymerization of rac-lactide, producing polylactides with PDIs as low as 1.03–1.05. rsc.org
Stereoselectivity: Chiral aluminium complexes can be used to control the stereochemistry of the resulting polymer. For instance, chiral salan aluminium ethyl complexes have been used to produce isotactically or heterotactically biased polylactide from racemic lactide. nih.gov The stereoselectivity is a crucial factor in determining the physical properties of PLA, such as its melting point and crystallinity.
The presence of both an ethyl group and a chloro ligand in this compound would modulate the Lewis acidity of the aluminium center and its steric environment, thereby influencing its catalytic activity and selectivity in ROP.
Table 1: Representative Data for ROP of Cyclic Esters with Aluminium Catalysts
| Catalyst/Initiator System | Monomer | Conditions | Conversion (%) | M ( g/mol ) | PDI | Ref. |
| L2AlOiPr | rac-Lactide | Toluene, 110°C | High | - | 1.03-1.05 | rsc.org |
| (R,R)-[salan]AlEt / i-PrOH | (S,S)-Lactide | - | High | - | - | nih.gov |
| Al(OsBu)3 | ε-Caprolactone | Bulk, 120°C, 72h | 92 | 28,300 | - | psu.ac.th |
| Al(C6F5)3(THF)/Phosphine (B1218219) | Lactide | - | High | - | - | researchgate.net |
Note: This table presents data for related aluminium catalysts to infer the potential behavior of this compound.
Structure-Activity Relationships in Aluminium-Alkoxide ROP Catalysts
The catalytic performance of aluminium-alkoxide initiators in the ROP of cyclic esters is intricately linked to their molecular structure. The nature of the ligands attached to the aluminium center dictates the catalyst's activity, selectivity, and the degree of control over the polymerization. kocaeli.edu.tr
Key Structural Factors Influencing Catalytic Activity:
Ancillary Ligands: The ligands that are not directly involved in the initiation step play a crucial role in modulating the electronic and steric properties of the aluminium center. Bulky ligands can create a more defined coordination sphere, which can lead to higher stereoselectivity and better control over the polymerization. researchgate.net The coordination number of the aluminium center, which can be influenced by the ligands, also affects its catalytic activity. rsc.org
Alkoxide Initiating Group: The nature of the alkoxide group that initiates the polymerization can impact the initiation rate. Less sterically hindered alkoxides may lead to faster initiation. Computational studies have explored the influence of different alkoxide substituents on the stability of the catalyst-monomer complex and the activation energy of the polymerization. researchgate.net
Lewis Acidity: The Lewis acidity of the aluminium center is a key determinant of its ability to activate the cyclic ester monomer. Electron-withdrawing groups attached to the aluminium, such as the chloride in this compound, would increase its Lewis acidity. This could potentially lead to a higher rate of polymerization. However, excessive Lewis acidity can sometimes lead to side reactions.
General Polymerization and Isomerization of Hydrocarbons Catalyzed by Aluminium Species
Aluminium compounds, particularly aluminium chlorides and alkylaluminium compounds, are widely used as catalysts and co-catalysts in the polymerization and isomerization of hydrocarbons. tandfonline.comacs.orgresearchgate.net
Polymerization of Olefins:
Aluminium chlorides, often in combination with a proton source (co-catalyst), are classic Friedel-Crafts catalysts for the cationic polymerization of olefins like ethylene and isobutylene. acs.orggoogle.com The aluminium chloride acts as a Lewis acid to generate a carbocation, which then initiates the polymerization chain. While effective, these systems can sometimes lead to what is known as "conjunct polymerization," where isomerization, cyclization, and hydrogen transfer reactions occur alongside polymerization. google.com
Ethylaluminium compounds, such as diethylaluminium chloride and triethylaluminium, are crucial components of Ziegler-Natta catalyst systems for the coordination polymerization of olefins like propylene. researchgate.net In these systems, the alkylaluminium compound acts as a co-catalyst, alkylating the transition metal (e.g., titanium) and activating it for polymerization. More recently, cationic alkyl aluminium complexes have been developed as primary catalysts for ethylene polymerization. rsc.org
For this compound, its Lewis acidic nature due to the chloride and aluminium center suggests potential activity in cationic polymerization. The ethyl group could also play a role in initiation or as part of a more complex catalytic system.
Isomerization of Hydrocarbons:
Aluminium chloride is a potent catalyst for the isomerization of alkanes, a process of significant industrial importance for producing high-octane gasoline components. tandfonline.com For example, it can catalyze the conversion of n-butane to isobutane. These reactions typically proceed through a carbocation mechanism, often initiated by traces of olefins or other promoters. tandfonline.com Aluminium bromide has also been studied for the isomerization of cyclic hydrocarbons like ethylcyclohexane. acs.org The high Lewis acidity of these aluminium halides is key to their catalytic activity, but it can also lead to corrosion issues. acs.org
The catalytic activity of this compound in hydrocarbon isomerization would again be attributed to its Lewis acidic character. It could potentially catalyze the isomerization of alkanes and cycloalkanes, with its specific activity and selectivity being influenced by the presence of the ethyl and propoxy groups.
Specialized Applications in Organic and Organometallic Synthesis
Synthetic Utility in Fine Chemical Synthesis
In the realm of fine chemical manufacturing, aluminium-based catalysts are instrumental in constructing complex organic molecules that serve as intermediates for a variety of industrial products.
Catalytic Roles in Friedel-Crafts Reactions for Industrial Intermediates (e.g., Dyes, Fragrances)
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Aluminium-based Lewis acids, including ethyl propoxy aluminium chloride, play a crucial catalytic role by activating alkyl or acyl halides, thereby facilitating electrophilic aromatic substitution. iitk.ac.inmasterorganicchemistry.com This methodology is fundamental to the synthesis of numerous industrial intermediates.
In the production of fragrances, for instance, Friedel-Crafts acylation is used to produce aromatic ketones which are often key structural motifs. The reaction involves treating an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst like aluminium chloride. iitk.ac.inmasterorganicchemistry.com The catalyst polarizes the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring.
A notable example is the synthesis of phenylethanone (acetophenone), a component in many fragrances, via the acylation of benzene (B151609) with acetyl chloride, catalyzed by aluminium chloride. iitk.ac.in
Table 1: Representative Friedel-Crafts Acylation for Fragrance Intermediates
| Aromatic Substrate | Acylating Agent | Catalyst System | Product Example |
| Benzene | Acetyl Chloride | AlCl₃ | Phenylethanone |
| Anisole | Acetyl Chloride | AlCl₃ | p-Methoxyacetophenone |
| Toluene | Propionyl Chloride | AlCl₃ | 4-Methylpropiophenone |
Similarly, these reactions are vital in the synthesis of dyes. The reaction of chloroform (B151607) with aromatic compounds in the presence of an aluminium chloride catalyst yields triarylmethanes, a class of compounds known for their often vibrant colors and use as dyes. wikipedia.org The catalyst facilitates the stepwise alkylation of the aromatic substrate with chloroform to build the central triarylmethane core.
Synthesis of Organosilicon Compounds via Exchange Reactions
Aluminium chloride serves as an effective catalyst for substituent exchange reactions at the silicon atom, providing a pathway to synthesize functionally diverse organosilicon compounds. These reactions involve the redistribution of substituents between different silane (B1218182) molecules. Research has demonstrated that chloro(ethyl)(phenyl)silanes can be produced in significant yields by reacting chloro(phenyl)silanes with chloro(ethyl)silanes in the presence of aluminium chloride.
The catalytic cycle is believed to proceed through the formation of a transient silylenium-like species or a polarized complex facilitated by the Lewis acidic aluminium catalyst, which enables the exchange of phenyl and ethyl groups between the silicon centers. This method avoids the need for pre-formed organometallic reagents like Grignard or organolithium compounds, offering a more direct route to mixed-substituent silanes. researchgate.net The synthesis of siloxyalumoxanes and alumosiloxanes through reactions of organosilicon diols with organoaluminium compounds like triisobutylaluminium further highlights the utility of aluminium-based reagents in creating Si-O-Al linkages. nih.gov
Table 2: Aluminium Chloride Catalyzed Synthesis of Chloro(ethyl)(phenyl)silanes
| Phenylsilane Reactant | Ethylsilane Reactant | Catalyst | Major Product(s) | Yield (%) |
| Dichloromethylphenylsilane | Dichlorodiethylsilane | AlCl₃ | Chloro(ethyl)(methyl)phenylsilane | 48-52 |
| Dichlorodiphenylsilane | Dichlorodiethylsilane | AlCl₃ | Chloro(ethyl)diphenylsilane | ~50 |
| Trichloro(phenyl)silane | Dichlorodiethylsilane | AlCl₃ | Dichloro(ethyl)phenylsilane | ~40 |
Synthesis of Bis(arene) Metal Complexes via Fischer-Hafner Reaction
The Fischer-Hafner synthesis is a classic method in organometallic chemistry for preparing bis(arene) metal "sandwich" complexes. wikipedia.orgacs.org This reaction, also known as a reductive Friedel-Crafts reaction, involves treating a metal halide with an aromatic hydrocarbon (arene) under the influence of an aluminium-based catalytic system. wikipedia.org
In this process, aluminium trichloride (B1173362) acts as a halide acceptor, removing chloride ions from the transition metal precursor (e.g., CrCl₃, VCl₃). wikipedia.orgresearchgate.net Simultaneously, aluminium metal powder serves as the reducing agent, reducing the metal salt to a lower oxidation state, which then coordinates with the arene ligands. wikipedia.org This synthetic route was famously used for the initial synthesis of bis(benzene)chromium. acs.orgacs.org The reaction is versatile and has been applied to various transition metals and arene ligands, although it is generally limited to arenes that lack sensitive functional groups which could react with the strong Lewis acid. wikipedia.org The primary product is often a cationic complex with a complex chloroaluminate anion, which can be subsequently hydrolyzed and reduced to yield the neutral bis(arene) metal complex. researchgate.net
Exploration in Frustrated Lewis Pair Chemistry with Aluminium-Phosphorus Systems
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. This "unquenched" reactivity allows them to activate a variety of small molecules. nih.gov Aluminium compounds, due to their intrinsic high Lewis acidity, have become increasingly important components of FLPs, often paired with phosphorus-based Lewis bases like phosphines. nih.govresearchgate.net
Al/P-based FLPs have demonstrated remarkable reactivity. acs.org They are capable of activating small molecules such as carbon dioxide, alkynes, and even dihydrogen. nih.govacs.org For instance, the combination of a bulky phosphine (B1218219) (e.g., trimesitylphosphine) and an aluminium halide (e.g., AlCl₃) can create an FLP capable of heterolytically cleaving H₂. researchgate.net This reactivity opens pathways for metal-free hydrogenations of substrates like imines and alkenes. researchgate.netwikipedia.org The synthesis of these Al/P FLPs can be achieved via several routes, including the hydroalumination of alkynylphosphines. acs.org The specific nature of the aluminium Lewis acid and the phosphine Lewis base dictates the stability and reactivity of the resulting FLP, influencing its catalytic potential. acs.orgrsc.org
Table 3: Small Molecule Activation by Aluminium-Phosphorus FLPs
| FLP System (Lewis Acid / Lewis Base) | Substrate Activated | Application/Reaction Type | Reference |
| Cationic Al Complex / PPh₃ | CO₂, Alkenes, Alkynes | Small Molecule Activation | acs.org |
| Al(C₁₂F₉)₃ / Mes₃P | H₂ | Hydrogenation | researchgate.net |
| Mes₂PC(═CHPh)AlR₂ / - | Small Molecules | Dipolar Activation | acs.org |
| Biphenylene-linked AlCl₂ / Phosphine | CO₂, Allene | Strain-Release Activation | rsc.org |
Use in the Preparation of Phosphorus-Containing Propoxylation Products
Aluminium chloride is an effective catalyst for the synthesis of phosphorus-containing propoxylation products, which are widely used as polymer additives, particularly as flame retardants in polyurethanes. google.com The process typically involves the reaction of a phosphorus compound, such as phosphorus oxychloride (POCl₃), with an epoxide, like propylene (B89431) oxide. google.com
Current Challenges and Future Research Trajectories
Development of Highly Active and Selective Catalytic Systems
A primary challenge in catalysis is the simultaneous achievement of high activity and selectivity. For organoaluminum compounds used in Ziegler-Natta polymerization, the catalyst's performance is highly dependent on its structure. nouryon.comthebrainyinsights.com These compounds act as crucial co-catalysts that alkylate the transition metal center and activate it for olefin polymerization. libretexts.org The nature of the alkyl and halide ligands on the aluminum atom directly influences the electronic and steric environment of the active site, thereby affecting polymerization rates, polymer molecular weight, and stereochemistry. wikipedia.orgphddata.org
The development of a molecule like ethyl propoxy aluminium chloride represents a rational design strategy to modulate these properties. The introduction of an alkoxide group (propoxy) in place of a chlorine atom or an ethyl group in related compounds like DEAC or triethylaluminium can be expected to fine-tune the Lewis acidity of the aluminum center. cymitquimica.com This modification alters its interaction with the primary transition metal catalyst and the monomer, potentially leading to enhanced selectivity for desired products. The quest is to move beyond empirical discoveries to a more directed design of catalysts for specific applications, from polyolefins with controlled microstructures to catalysts for fine chemical synthesis. tuodaindus.comacs.org
Table 1: Comparative Features of Related Aluminum Compounds for Catalytic Tuning
| Compound | General Formula | Key Structural Feature | Expected Lewis Acidity | Primary Role in Catalysis |
|---|---|---|---|---|
| Triethylaluminium | Al(C₂H₅)₃ | Three alkyl groups, often dimeric with alkyl bridges. wikipedia.org | Moderate | Standard co-catalyst, alkylating agent. libretexts.org |
| Diethylaluminum Chloride (DEAC) | (C₂H₅)₂AlCl | Two alkyl groups, one chlorine atom; dimeric with chlorine bridges. wikipedia.org | Strong | Highly active co-catalyst in Ziegler-Natta systems. nouryon.comsilver-chem.co |
| Ethylaluminum Dichloride (EADC) | C₂H₅AlCl₂ | One alkyl group, two chlorine atoms. | Very Strong | Potent Lewis acid, co-catalyst. wikipedia.org |
Mechanistic Understanding of Complex Catalytic Cycles In Situ
A significant hurdle in organometallic catalysis is the elucidation of complex reaction mechanisms. Organoaluminum compounds are highly reactive, pyrophoric, and sensitive to moisture, making them difficult to study under operating conditions. nouryon.comgoettingen-research-online.de Catalytic cycles involving these species are often complex, with multiple potential active sites and reaction pathways. mdpi.com For Ziegler-Natta systems, despite decades of research, a complete mechanistic picture remains a subject of investigation. phddata.orgresearchgate.net
Future research on compounds like this compound would necessitate the use of advanced in situ spectroscopic techniques to probe the catalyst's structure and behavior directly under reaction conditions. mdpi.com Methods such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), X-ray Photoelectron Spectroscopy (XPS), and Electron Spin Resonance (ESR) have been used to characterize the various titanium species and surface sites on heterogeneous catalysts. mdpi.com For homogeneous systems, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly observing ¹H, ¹³C, and ²⁷Al nuclei, would be critical. phddata.org These techniques could help identify the true active species, observe the dynamic equilibrium between potential monomeric and dimeric forms of the catalyst, and track the coordination and insertion of monomer molecules into the growing polymer chain. wikipedia.org Such fundamental understanding is essential for rationally improving catalyst performance.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The empirical, trial-and-error approach to catalyst discovery is increasingly being replaced by a more integrated strategy that combines experimental synthesis and testing with powerful computational modeling. phddata.orgacs.orgrsc.org This synergy is a major trajectory for the future of catalysis research. anl.gov For organoaluminum chemistry, computational methods like Density Functional Theory (DFT) have become indispensable tools for unraveling mechanistic details and predicting reactivity. researchgate.netresearchgate.net
In the context of this compound, computational chemistry could predict fundamental properties before a single experiment is run. Researchers can model the likely geometric structures (e.g., monomer vs. chlorine-bridged dimer), calculate their relative stabilities, and predict spectroscopic signatures that would aid in their experimental identification. researchgate.netmdpi.com Furthermore, DFT can be used to map out the entire catalytic cycle, calculating the energy barriers for key steps like monomer coordination and migratory insertion. researchgate.net This predictive power allows chemists to generate hypotheses, prioritize synthetic targets, and design more effective experiments, dramatically accelerating the development of new and improved catalytic systems. researchgate.net
Table 2: Complementary Roles of Computational and Experimental Methods
| Methodology | Role in Catalyst Research | Examples of Outputs/Techniques |
|---|---|---|
| Computational Chemistry | Prediction, Mechanistic Insight, Interpretation | DFT calculations, molecular mechanics; Predicted geometries, reaction energy profiles, simulated NMR/IR spectra. researchgate.netresearchgate.net |
| Experimental Chemistry | Synthesis, Characterization, Performance Testing | Schlenk line synthesis, glovebox techniques; NMR, X-ray crystallography, kinetic analysis, polymer analysis (GPC). phddata.orgnouryon.com |
Exploration of Novel Applications in Emerging Chemical Technologies
While organoaluminum compounds are staples in bulk polymer production, a significant future direction is their application in emerging chemical technologies that demand higher precision and functionality. goettingen-research-online.denumberanalytics.com Tailoring the structure, as in this compound, could unlock novel reactivity and applications.
One promising area is in fine chemical synthesis, where the compound could serve as a highly selective Lewis acid catalyst for reactions such as alkylations, cyclizations, or Diels-Alder reactions. wikipedia.orgtuodaindus.comnih.govnih.gov The unique combination of alkyl, alkoxide, and halide ligands could offer a specific reactivity profile not achievable with simpler reagents like aluminum chloride or triethylaluminium.
Another emerging field is the synthesis of advanced materials. Organoaluminum compounds are used as molecular precursors in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create high-purity inorganic materials such as aluminum oxide thin films. numberanalytics.comindielite.org The choice of precursor is critical, as its volatility and decomposition pathway dictate the quality of the final material. A molecule like this compound, with its specific ligands, could be designed to have optimal properties for these advanced deposition processes.
Finally, there is a strong drive towards green and sustainable chemistry. drpress.org Future research will likely focus on developing organoaluminum catalysts that can operate under milder conditions, exhibit higher selectivity to reduce byproducts, and potentially catalyze new transformations for converting biomass or captured CO₂ into valuable chemicals. acs.org
Q & A
Q. What are the established synthesis routes for ethyl propoxy aluminium chloride, and how can experimental parameters be optimized?
this compound can be synthesized via alkylation or ligand-exchange reactions. For example, controlled addition of propoxy groups to ethyl aluminium chloride under anhydrous conditions (e.g., using AlCl₃ as a Lewis acid catalyst) is a common approach. Optimization involves monitoring stoichiometry, reaction temperature (e.g., 40–60°C), and solvent polarity to minimize side reactions. Post-synthesis purification via fractional crystallization or vacuum distillation is recommended to isolate the compound .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁷Al NMR) identifies structural integrity and coordination geometry. Fourier-Transform Infrared (FT-IR) spectroscopy detects Al-O and Al-Cl bonding (e.g., peaks at 600–800 cm⁻¹ for Al-Cl). X-ray diffraction (XRD) resolves crystalline structure, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies aluminium content. Cross-validate results with computational models (e.g., density functional theory) to confirm spectral assignments .
Q. How does the compound’s stability vary under different storage conditions?
this compound is hygroscopic and prone to hydrolysis. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show decomposition above 120°C. Store under inert atmospheres (argon or nitrogen) at –20°C in sealed, desiccated containers. Periodic purity checks via titration (e.g., Karl Fischer for moisture) are advised .
Advanced Research Questions
Q. How can conflicting catalytic activity data for this compound in organic reactions be resolved?
Discrepancies in catalytic efficiency (e.g., in Friedel-Crafts alkylation) often arise from variations in solvent polarity, substrate steric effects, or trace moisture. Design controlled experiments with standardized substrates (e.g., toluene as a benchmark) and kinetic profiling (e.g., rate constants under identical conditions). Statistical tools like ANOVA can isolate variables contributing to data variability .
Q. What computational methods are suitable for modeling reaction pathways involving this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can map the compound’s Lewis acid behavior in reactions. Focus on optimizing transition states and binding energies of intermediates. Validate models against experimental kinetic data (e.g., activation energies from Arrhenius plots) and spectroscopic evidence (e.g., Al coordination shifts in NMR) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity?
Systematic studies replacing the propoxy group with bulkier alkoxy ligands (e.g., isopropoxy) reveal steric effects on reaction selectivity. Electrochemical methods (cyclic voltammetry) and Hammett plots correlate electronic effects with catalytic activity. Publish full synthetic protocols and crystallographic data to enable reproducibility .
Methodological Guidelines
- Data Contradiction Analysis : Use pairwise comparison matrices to rank experimental variables (e.g., temperature, solvent) by their impact on outcomes.
- Thermochemical Modeling : Apply the Shomate equation (parameters in ) to predict phase transitions and enthalpy changes during reactions .
- Ethical Reporting : Adhere to IUPAC nomenclature and disclose all synthetic deviations in supplementary materials to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
